Diphenhydramine-d3

Catalog No.
S1801404
CAS No.
170082-18-5
M.F
C17H18D3NO
M. Wt
258.37
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenhydramine-d3

CAS Number

170082-18-5

Product Name

Diphenhydramine-d3

IUPAC Name

2-benzhydryloxy-N-methyl-N-(trideuteriomethyl)ethanamine

Molecular Formula

C17H18D3NO

Molecular Weight

258.37

InChI

InChI=1S/C17H21NO/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3/i1D3

SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2

Diphenhydramine-d3 is a deuterated form of diphenhydramine, a first-generation antihistamine primarily used to alleviate symptoms of allergic reactions, such as sneezing, itching, and runny nose. The chemical formula for diphenhydramine is C17H21NOC_{17}H_{21}NO, and its deuterated variant incorporates deuterium atoms, which are heavier isotopes of hydrogen. This modification can enhance the compound's stability and alter its pharmacokinetic properties, making it useful in research settings, particularly in studies involving metabolic pathways and drug interactions.

Diphenhydramine-d3 undergoes similar metabolic reactions to its non-deuterated counterpart. The primary metabolic pathway involves N-demethylation, where diphenhydramine-d3 is converted to N-desmethyldiphenhydramine-d3 and subsequently to N,N-didesmethyldiphenhydramine-d3. These metabolites can further undergo oxidation to form carboxylic acid derivatives. The presence of deuterium may influence the rate of these reactions due to kinetic isotope effects, potentially leading to altered pharmacodynamics and pharmacokinetics compared to regular diphenhydramine .

Diphenhydramine-d3 exhibits biological activities akin to those of diphenhydramine, functioning primarily as an H1 receptor antagonist. This action blocks the effects of histamine, reducing allergy symptoms and producing sedative effects. Additionally, diphenhydramine-d3 may exhibit anticholinergic properties by antagonizing muscarinic acetylcholine receptors, contributing to its therapeutic effects in conditions like motion sickness and insomnia . Its inverse agonist activity at H1 receptors leads to a reduction in allergic responses and sedation by crossing the blood-brain barrier.

The synthesis of diphenhydramine-d3 typically involves the following steps:

  • Preparation of Deuterated Precursors: Starting materials are synthesized or sourced with deuterium labeling.
  • Formation of the Diphenylmethane Core: The reaction typically involves coupling reactions that form the central diphenylmethane structure.
  • N-Demethylation: This step introduces the necessary nitrogen functionality while incorporating deuterium into the molecule.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

The use of deuterated solvents and reagents during synthesis is crucial for achieving high isotopic purity in the final product .

Diphenhydramine-d3 is primarily utilized in pharmacokinetic studies due to its unique isotopic signature, allowing researchers to trace its metabolic pathways without interference from non-deuterated forms. It can also be employed in studies investigating drug interactions and the pharmacodynamics of antihistamines in various biological systems. Furthermore, it may have potential applications in developing new therapeutic agents with improved efficacy or reduced side effects .

Research into the interactions of diphenhydramine-d3 with other drugs reveals that it can affect the metabolism of co-administered medications due to its influence on cytochrome P450 enzymes. Studies indicate that diphenhydramine may inhibit the activity of certain isoenzymes, such as CYP2D6 and CYP1A2, which are crucial for metabolizing various drugs. This interaction can lead to altered serum concentrations of both diphenhydramine-d3 and other concurrent medications, necessitating careful monitoring when used in combination therapies .

Diphenhydramine-d3 shares structural similarities with several other compounds within the antihistamine class and beyond. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
DiphenhydramineFirst-generation antihistamineAllergies, insomniaSedative effects; crosses blood-brain barrier
ChlorpheniramineFirst-generation antihistamineAllergiesLess sedative than diphenhydramine
CetirizineSecond-generation antihistamineAllergiesLess sedation; longer duration of action
OrphenadrineAnticholinergic agentMuscle relaxantPrimarily acts on muscarinic receptors
NefopamAnalgesicPain reliefNon-opioid analgesic; different mechanism of action

Diphenhydramine-d3's incorporation of deuterium allows for more precise tracking in metabolic studies compared to these compounds, providing insights into drug behavior that are not possible with their non-deuterated counterparts .

XLogP3

3.3

Dates

Modify: 2024-04-14

Explore Compound Types